Silver(II) fluoride

Fullerene Chemistry Fluorofullerene Synthesis Inorganic Fluorinating Agents

Silver(II) fluoride (AgF₂) is the definitive reagent for chemoselective, high-oxidation-state fluorination where Ag(I) alternatives fail. Its covalent character and the Ag(II)/Ag(I) redox couple (E° = +1.98 V) enable C₆₀ fluorination to C₆₀F₄₄ (>80% crude yield) and exclusive 2-position fluorination of N-heteroarenes—transformations unattainable with CoF₃, MnF₃, or AgF. For medicinal chemistry and materials science programs that demand predictable, high-yield fluorination, AgF₂ is irreplaceable. Available in research and bulk quantities with full analytical documentation.

Molecular Formula AgF2-2
Molecular Weight 145.865 g/mol
CAS No. 7783-95-1
Cat. No. B1583984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilver(II) fluoride
CAS7783-95-1
Molecular FormulaAgF2-2
Molecular Weight145.865 g/mol
Structural Identifiers
SMILES[F-].[F-].[Ag]
InChIInChI=1S/Ag.2FH/h;2*1H/p-2
InChIKeyDOVBQBITXCIRPH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silver(II) Fluoride (CAS 7783-95-1) Procurement Guide for High-Valency Fluorination and Oxidation


Silver(II) fluoride (AgF₂) is a rare example of a stable silver(II) compound, wherein silver resides in the uncommon and highly oxidizing +2 oxidation state [1]. Unlike the more common silver(I) fluoride (AgF), AgF₂ exhibits predominantly covalent bonding character, a feature that differentiates it from most other metal difluorides and underpins its exceptional reactivity profile [2]. It is a hygroscopic, light-sensitive crystalline powder that acts as a potent fluorinating and oxidizing agent, primarily utilized in specialized organic synthesis and materials science research [1].

Why Silver(II) Fluoride Cannot Be Replaced by Other Metal Fluorides or Silver(I) Fluoride


Substituting AgF₂ with other common high-valency metal fluorides (e.g., CoF₃, MnF₃) or the lower oxidation state AgF is not chemically equivalent. The Ag(II)/Ag(I) redox couple in AgF₂ imparts a uniquely high oxidative potential (E° = +1.98 V in acidic aqueous media [1]) that directly governs both the thermodynamic driving force and the kinetic pathway of fluorination reactions. This distinct electronic structure results in a different product distribution, as seen in C₆₀ fluorination, where AgF₂ yields predominantly C₆₀F₄₄, while AgF yields C₆₀F₁₈ [2]. Furthermore, its reactivity can be modulated by specific solvents (e.g., acetonitrile) to achieve chemoselective radical pathways unattainable with other reagents [3], making it irreplaceable for specific synthetic transformations.

Quantitative Differentiation of Silver(II) Fluoride from Comparator Reagents


Superior Fluorination Level of Fullerenes: AgF₂ vs. AgF

Silver(II) fluoride (AgF₂) is a substantially stronger fluorinating agent than silver(I) fluoride (AgF), enabling the synthesis of highly fluorinated fullerenes. In a direct head-to-head comparison under identical reaction conditions, fluorination of C₆₀ with AgF₂ yields C₆₀F₄₄ as the predominant product, whereas AgF yields mainly C₆₀F₁₈ [1]. This quantifies the superior fluorinating power of AgF₂, driven by the higher oxidation state of silver.

Fullerene Chemistry Fluorofullerene Synthesis Inorganic Fluorinating Agents

Quantified Oxidizing Power: Standard Reduction Potential

The standard reduction potential (E°) for the Ag(II)/Ag(I) redox couple is a key quantitative measure of oxidizing power. For the Ag²⁺/Ag⁺ couple in acidic aqueous solution, E° is reported as +1.98 V vs. NHE [1]. This value is exceptionally high and underpins AgF₂'s ability to oxidize a vast array of substrates, including many oxides and chlorides with the concomitant evolution of O₂ or Cl₂, respectively [1].

Electrochemistry Oxidation Potential Thermodynamics

Exclusive Regioselectivity in Heteroarene C–H Fluorination

Despite its high reactivity, AgF₂ can be harnessed for highly selective transformations under appropriate conditions. A patent describes a method for the selective C–H fluorination of nitrogen-containing heteroarenes using AgF₂, which occurs with exclusive selectivity for fluorination at the 2-position [1]. This is particularly noteworthy as AgF₂ has previously been considered too reactive for practical, selective C–H fluorination [1].

Late-Stage Functionalization C-H Activation Medicinal Chemistry

Unique Reactivity with Cyclobutenes vs. CoF₃

In the fluorination of fluoro-cyclobutene, AgF₂ exhibits a fundamentally different reaction pathway compared to CoF₃. While CoF₃ primarily promotes vic-difluorination, the reaction using AgF₂ leads to the unexpected formation of cyclobutenes as the main products [1]. This divergence in product distribution highlights a unique mechanistic behavior of AgF₂ that is not observed with other high-valency metal fluorides.

Fluorinated Cyclobutanes Mechanistic Divergence High-Valency Metal Fluorides

Enabling One-Step Synthesis of Fluoroiodane(III) Reagents

AgF₂ enables a one-step synthesis of monofluoroiodane(III) reagents from aryl iodides, a transformation that previously required multi-step routes involving hazardous reagents like chlorine gas [1]. This single-step oxidative fluorination, using AgF₂'s dual oxidation and fluorine-transfer ability, drastically simplifies experimental operations and improves safety [1]. This capability is unique to AgF₂ among common fluorinating agents.

Hypervalent Iodine Fluorination Reagents Synthetic Methodology

Primary Research and Industrial Applications of Silver(II) Fluoride


Synthesis of Highly Fluorinated Fullerenes

As demonstrated by the head-to-head comparison with AgF, AgF₂ is the preferred reagent for achieving high fluorination levels on fullerenes like C₆₀. It reliably produces C₆₀F₄₄ in >80% crude yield, a compound inaccessible with AgF [1]. This is critical for materials science research exploring the altered electronic, optical, and solubility properties of heavily fluorinated carbon nanomaterials.

Selective C–H Fluorination of Heterocycles for Drug Discovery

AgF₂ can be employed for the late-stage, positionally selective fluorination of nitrogen-containing heteroarenes. A patented method achieves exclusive fluorination at the 2-position, overcoming the historical challenge of its uncontrolled reactivity [2]. This application is directly relevant to medicinal chemistry, where the introduction of a single fluorine atom can dramatically modulate a drug candidate's metabolic stability, lipophilicity, and bioavailability.

One-Step Synthesis of Specialized Fluoroiodane Reagents

AgF₂ is uniquely capable of directly converting aryl iodides into monofluoroiodane(III) reagents in a single step [3]. This methodology bypasses traditional multi-step syntheses and avoids hazardous reagents, representing a safer, faster, and more efficient route for laboratories that synthesize or utilize these hypervalent iodine compounds for electrophilic fluorination or oxidation reactions.

Mechanistically Distinct Fluorination to Access Unique Cyclobutene Scaffolds

In the fluorination of fluoro-cyclobutene, AgF₂ yields cyclobutenes as the major products, a stark contrast to the vic-difluorination observed with CoF₃ [4]. This divergent mechanistic pathway makes AgF₂ an essential tool for synthetic chemists targeting these specific fluorinated cyclobutane derivatives, which may serve as valuable building blocks in pharmaceutical and agrochemical research.

Technical Documentation Hub

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